molecular formula C10H5ClN4O B1409007 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1809884-83-0

6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1409007
CAS No.: 1809884-83-0
M. Wt: 232.62 g/mol
InChI Key: JTORKBUEJKFFTM-UHFFFAOYSA-N
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Description

6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .

Preparation Methods

The synthesis of 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives with imidazole under specific reaction conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile include other imidazo[1,2-a]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications. For instance, 2-ethyl-6-chloro imidazo[1,2-a]pyridine has shown improved potency against certain bacterial strains . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O/c11-7-3-9(16-2-1-12)10-14-5-8(4-13)15(10)6-7/h3,5-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTORKBUEJKFFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)C#N)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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